molecular formula C8H5NO3S B1410260 7-Hydroxybenzothiazole-2-carboxylic acid CAS No. 1261578-77-1

7-Hydroxybenzothiazole-2-carboxylic acid

Cat. No.: B1410260
CAS No.: 1261578-77-1
M. Wt: 195.2 g/mol
InChI Key: DNMSNSJIKUFAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound that features a benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound’s structure consists of a benzene ring fused to a thiazole ring, with a hydroxyl group at the 7th position and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 7-Hydroxybenzothiazole-2-carboxylic acid, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods: Industrial production often involves high-yielding methods such as the condensation of 2-aminobenzenethiol with different kinds of aliphatic or aromatic carboxylic acids . These methods are efficient, rapid, and often solvent-free, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxybenzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts, including metal catalysts, can be used to facilitate these reactions.

Major Products: The major products formed from these reactions include various substituted benzothiazole derivatives, which can have significant biological activities .

Scientific Research Applications

7-Hydroxybenzothiazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxybenzothiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and interfere with biological processes, leading to its therapeutic effects . For example, it may act as an antioxidant by inhibiting radical formation .

Comparison with Similar Compounds

Properties

IUPAC Name

7-hydroxy-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-5-3-1-2-4-6(5)13-7(9-4)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMSNSJIKUFAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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